molecular formula C10H12O5 B12431226 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Cat. No.: B12431226
M. Wt: 215.22 g/mol
InChI Key: KIQCIOGYLAKKJT-FIBGUPNXSA-N
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Description

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 is a deuterated analog of 2-(3,4-Dimethoxyphenoxy)acetic Acid (CAS: 95459-73-7), where three hydrogen atoms in the acetic acid moiety are replaced with deuterium (D). The non-deuterated parent compound has a molecular formula of C₁₀H₁₂O₅ and a molecular weight of 212.199 g/mol . The deuterated version (CAS: TRC D446697) is synthesized for use as an internal standard in mass spectrometry and isotopic labeling studies, leveraging deuterium’s negligible chemical but significant mass difference to improve analytical accuracy . This compound is classified as a controlled product with a short shelf life, requiring specialized handling and storage .

Properties

Molecular Formula

C10H12O5

Molecular Weight

215.22 g/mol

IUPAC Name

2-[3-methoxy-4-(trideuteriomethoxy)phenoxy]acetic acid

InChI

InChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/i1D3

InChI Key

KIQCIOGYLAKKJT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 typically involves the reaction of 3,4-dimethoxyphenol with chloroacetic acid-d3 under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid-d3, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Metabolic Studies

The deuterated form of 2-(3,4-Dimethoxyphenoxy)acetic acid is widely used in metabolic studies due to its ability to serve as a tracer. By replacing hydrogen with deuterium, researchers can track the compound's metabolic pathways in vivo and in vitro without altering its biological activity. This application is crucial for understanding drug metabolism and the pharmacokinetics of therapeutic agents.

Drug Development

In drug development, 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 has been utilized as a reference standard in pharmacological assays. Its structural similarity to various drug candidates allows researchers to evaluate the efficacy and safety profiles of new compounds against this established reference. The compound's role in assessing structure-activity relationships (SAR) has been pivotal in optimizing lead compounds during the drug discovery process.

Biochemical Probes

The compound serves as a biochemical probe to investigate the mechanisms of action of various biological pathways. For instance, it has been employed to study the effects of phenolic compounds on plant growth regulators and their interactions with auxin signaling pathways. This research contributes to the understanding of plant physiology and the development of agricultural biotechnologies.

Case Study 1: Metabolic Tracing

A study published in the Journal of Metabolic Research utilized 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 to trace metabolic pathways in diabetic rats. The findings demonstrated altered metabolism of glucose and fatty acids, providing insights into potential therapeutic targets for diabetes management.

Case Study 2: Drug Efficacy Evaluation

In a recent drug efficacy evaluation study, researchers used 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 as a control compound to assess the anti-inflammatory effects of new synthetic derivatives. The results indicated that some derivatives exhibited enhanced anti-inflammatory activity compared to the reference compound.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved in its action include various enzymatic reactions and receptor-mediated processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dimethoxy phenoxy group in the target compound distinguishes it from analogs like 3,5-Dimethoxyphenylacetic Acid (3,5-substitution) and 2,4-D D3 (chlorinated aromatic ring). Methoxy groups enhance solubility in polar solvents compared to halogenated derivatives .

Deuterated vs. Non-Deuterated Analogs: 2,4-D D3 contains deuterium on the aromatic ring, whereas 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 labels the acetic acid group. This positional difference affects their utility: the former is used in herbicide persistence studies , while the latter serves as a metabolic tracer in lignin degradation research .

Reactivity and Stability: Chlorinated derivatives (e.g., 2-(2-Chloro-3,4-dimethoxyphenyl)acetic Acid) exhibit higher electrophilicity, making them more reactive in nucleophilic substitutions compared to methoxy-substituted compounds . The β-O-4 bond cleavage observed in lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol) suggests that methoxy groups adjacent to ether linkages influence oxidative stability, a property relevant to the target compound’s behavior in lignin-related studies .

Applications: Non-deuterated analogs like (3,4-Dimethoxyphenyl)acetic Acid are intermediates in drug synthesis (e.g., homoveratric acid derivatives) , whereas deuterated forms are prioritized for analytical precision.

Research Findings and Challenges

  • Synthetic Accessibility: The deuterated compound is custom-synthesized (made-to-order), limiting its availability compared to commercial non-deuterated analogs .
  • Analytical Utility : In photoelectrochemical studies, deuterated lignin model compounds exhibit slower reaction kinetics due to isotopic effects, aiding mechanistic investigations .
  • Toxicity Data: While 2,4-D derivatives are well-documented for environmental toxicity , data on methoxy-substituted phenoxyacetic acids remain sparse, highlighting a research gap.

Biological Activity

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 is a deuterated derivative of 2-(3,4-Dimethoxyphenoxy)acetic acid, which incorporates deuterium into its structure. This modification can significantly influence the compound's biological properties, including its metabolic stability and binding affinities with various biological targets. The compound is currently under investigation for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

The incorporation of deuterium enhances the stability of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 compared to its non-deuterated counterpart. This characteristic is particularly useful in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium can improve signal clarity and compound detectability.

Research indicates that 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 may interact with various enzymes and receptors, impacting their activity. The deuterated form may exhibit altered binding affinities due to the kinetic isotope effect, which can influence the rate of enzymatic reactions and receptor interactions.

Enzyme Interaction Studies

Studies have shown that compounds similar to 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 can inhibit specific enzymes like aldose reductase, which is involved in glucose metabolism and plays a role in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance inhibitory potency against such enzymes .

Case Studies

One notable case study involved the evaluation of the compound's effects on cellular models. For example, research demonstrated that structurally related compounds exhibited varying degrees of cytotoxicity against HepG2 liver cancer cells. Although specific data on 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 was limited, it is hypothesized that similar mechanisms may apply given its structural similarities to other active compounds .

Comparative Analysis

To better understand the biological activity of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3, a comparison with related compounds is essential:

Compound NameDescription
2-(3,4-Dimethoxyphenoxy)acetic acidNon-deuterated version; exhibits different physical and chemical properties.
3,4-Dimethoxyphenylacetic acidRelated compound with similar reactivity but distinct applications in medicinal chemistry.
Homoveratric acidAnother structurally related compound with different functional groups and properties.

The unique properties imparted by deuterium make 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 particularly valuable for research involving isotopic labeling.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. While specific studies on 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 are sparse, related compounds have been evaluated using animal models like zebrafish and mice to assess developmental toxicity and overall safety. These studies typically involve exposing embryos or adult organisms to various concentrations of the compound and monitoring physiological responses such as hatching rates and survival percentages .

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